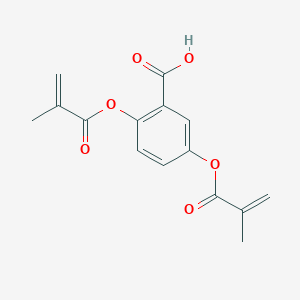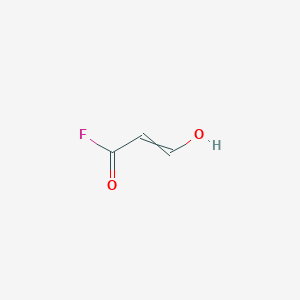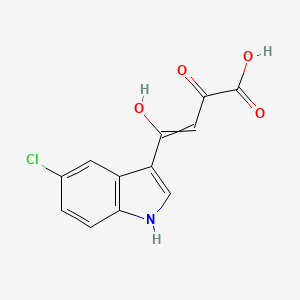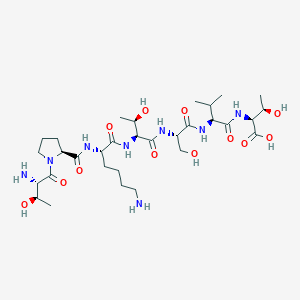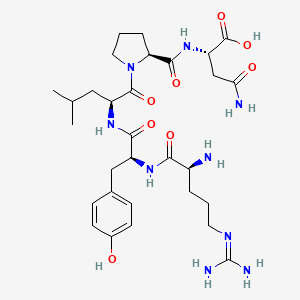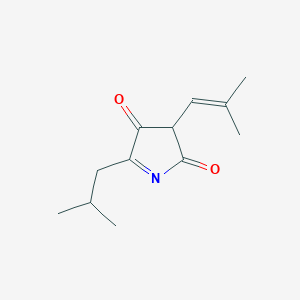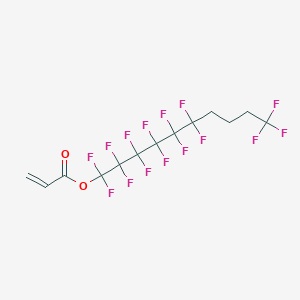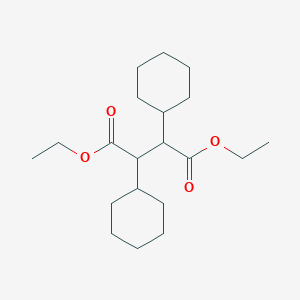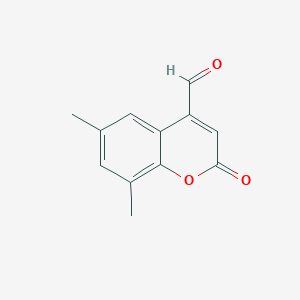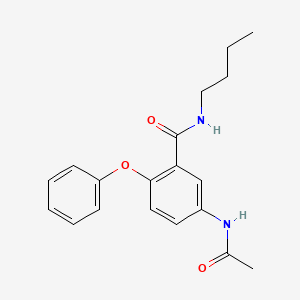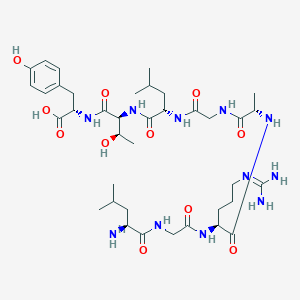
H-Leu-Gly-Arg-Ala-Gly-Leu-Thr-Tyr-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Leu-Gly-Arg-Ala-Gly-Leu-Thr-Tyr-OH is a peptide consisting of the amino acids leucine, glycine, arginine, alanine, glycine, leucine, threonine, and tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Gly-Arg-Ala-Gly-Leu-Thr-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Chemischer Reaktionen
Types of Reactions
H-Leu-Gly-Arg-Ala-Gly-Leu-Thr-Tyr-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine.
Reduction: This can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution reactions: These often require specific catalysts and conditions depending on the desired modification.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield peptide analogs with altered biological activity.
Wissenschaftliche Forschungsanwendungen
H-Leu-Gly-Arg-Ala-Gly-Leu-Thr-Tyr-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including as a drug candidate or in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biosensors.
Wirkmechanismus
The mechanism of action of H-Leu-Gly-Arg-Ala-Gly-Leu-Thr-Tyr-OH depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins. This interaction can trigger a cascade of cellular events, leading to various physiological responses. The molecular targets and pathways involved are specific to the peptide’s sequence and structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH:
H-Arg-Gly-Tyr-Ala-Leu-Gly-OH: Another peptide with a shorter sequence but similar amino acid composition.
Uniqueness
H-Leu-Gly-Arg-Ala-Gly-Leu-Thr-Tyr-OH: is unique due to its specific sequence, which determines its distinct biological activity and potential applications. Its combination of amino acids provides unique properties that differentiate it from other peptides.
Eigenschaften
CAS-Nummer |
247900-80-7 |
|---|---|
Molekularformel |
C38H63N11O11 |
Molekulargewicht |
850.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C38H63N11O11/c1-19(2)14-25(39)33(55)44-18-29(52)46-26(8-7-13-42-38(40)41)34(56)45-21(5)32(54)43-17-30(53)47-27(15-20(3)4)35(57)49-31(22(6)50)36(58)48-28(37(59)60)16-23-9-11-24(51)12-10-23/h9-12,19-22,25-28,31,50-51H,7-8,13-18,39H2,1-6H3,(H,43,54)(H,44,55)(H,45,56)(H,46,52)(H,47,53)(H,48,58)(H,49,57)(H,59,60)(H4,40,41,42)/t21-,22+,25-,26-,27-,28-,31-/m0/s1 |
InChI-Schlüssel |
QLCXKOAGAUOENE-AYHUFPPXSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(C)C)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)

